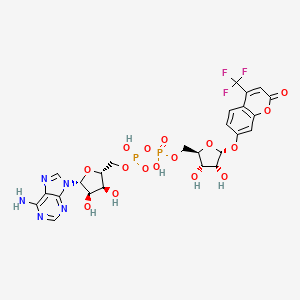

TFMU-ADPr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C25H26F3N5O16P2 |

|---|---|

Molecular Weight |

771.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1 |

InChI Key |

JNMHMJORTGCLAH-IPSZZCKZSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of TFMU-ADPr Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFMU-ADPr (2,2,2-trifluoro-4'-(hydroxymethyl)phenyl-α-D-ribofuranoside-5''-diphosphoadenosine) is a synthetic substrate that has emerged as a powerful tool for the continuous monitoring of poly(ADP-ribose) glycohydrolase (PARG) activity. Its innovative design, incorporating a fluorophore that is released upon enzymatic cleavage, provides a direct and real-time readout of PARG and other ADP-ribosyl hydrolase activity. This technical guide delves into the core mechanism of this compound fluorescence, presenting detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Core Mechanism of this compound Fluorescence

The fluorescence of this compound is contingent upon its enzymatic hydrolysis. In its intact state, the molecule is non-fluorescent. The TFMU (trifluoromethoxyphenyl) group is linked to the ADP-ribose (ADPr) moiety. This linkage is recognized and cleaved by ADP-ribosyl hydrolases, such as PARG and ADP-ribosylhydrolase 3 (ARH3).[1][2] Upon enzymatic cleavage, the fluorescent trifluoromethoxyphenol (TFMU) leaving group is released. The liberated TFMU molecule is highly fluorescent, and its increase in fluorescence intensity can be monitored in real-time to determine the rate of the enzymatic reaction.[1]

This "turn-on" fluorescence mechanism provides a sensitive and continuous assay for measuring the activity of these enzymes. The fluorescence signal is directly proportional to the amount of hydrolyzed substrate, allowing for precise kinetic measurements and high-throughput screening of potential inhibitors.[1][3]

Signaling Pathway Context

Poly(ADP-ribosyl)ation is a critical post-translational modification involved in various cellular processes, including DNA damage repair, transcription, and cell death. Poly(ADP-ribose) polymerases (PARPs) synthesize poly(ADP-ribose) (PAR) chains on target proteins. The degradation of these PAR chains is primarily carried out by PARG. By providing a means to measure PARG activity, this compound allows researchers to investigate the dynamics of this crucial signaling pathway and to screen for molecules that modulate its activity.

Caption: Poly(ADP-ribose) signaling pathway and the role of this compound.

Quantitative Data

The following tables summarize the kinetic parameters of this compound with various ADP-ribosyl hydrolases.

Table 1: Michaelis-Menten Kinetic Parameters for this compound

| Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Human PARG | 130 ± 20 | 2.5 ± 0.1 | 19,000 |

| Human ARH3 | 250 ± 30 | 0.21 ± 0.01 | 840 |

| T. thermophila PARG | 60 ± 10 | 1.8 ± 0.1 | 30,000 |

Data sourced from Drown et al., Cell Chemical Biology, 2018.

Experimental Protocols

In Vitro Enzyme Kinetics Assay

This protocol details the steps for determining the kinetic parameters of an ADP-ribosyl hydrolase using this compound.

Materials:

-

Purified enzyme (e.g., PARG, ARH3)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0-500 µM).

-

Add 5 µL of each this compound dilution to the wells of the 384-well plate.

-

Prepare a solution of the enzyme in assay buffer at a suitable concentration.

-

Initiate the reaction by adding 45 µL of the enzyme solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time (e.g., every 30 seconds for 10-20 minutes) with excitation at 385 nm and emission at 502 nm.

-

Calculate the initial reaction rates (RFU/s) from the linear portion of the fluorescence progress curves.

-

Convert RFU/s to product concentration/s using a standard curve of the free TFMU fluorophore.

-

Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

References

TFMU-ADPr: A Technical Guide to its Application in PARG Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The dynamic regulation of PARylation is essential for cellular homeostasis, and dysregulation is implicated in various diseases, including cancer. Consequently, PARG has emerged as a promising therapeutic target. The development of robust and sensitive assays to measure PARG activity is paramount for screening and characterizing potential inhibitors. This technical guide provides an in-depth overview of TFMU-ADPr, a fluorogenic substrate that enables continuous monitoring of PARG activity, and its application in biochemical assays.

This compound (4-(trifluoromethyl)umbelliferyl-ADP-ribose) is a synthetic substrate designed to mimic the natural substrate of PARG.[1] Its innovative design incorporates a 4-(trifluoromethyl)umbelliferone (TFMU) fluorophore linked to an ADP-ribose moiety. In its intact state, the fluorescence of the TFMU group is quenched. Upon enzymatic cleavage of the glycosidic bond by PARG, the TFMU fluorophore is released, resulting in a significant increase in fluorescence that can be readily measured.[1][2] This direct and continuous reporting of enzymatic activity offers several advantages over traditional methods, such as those relying on radioisotopes, including enhanced sensitivity, stability, and suitability for high-throughput screening (HTS).[1][3]

Principle of the this compound Based PARG Activity Assay

The core of the assay lies in the enzymatic hydrolysis of the non-fluorescent this compound substrate by PARG, which liberates the highly fluorescent TFMU molecule. The rate of increase in fluorescence intensity is directly proportional to the PARG activity. This allows for real-time kinetic measurements and the evaluation of enzyme inhibitors.

The reaction can be summarized as follows:

This compound (quenched) + H₂O --(PARG)--> ADP-ribose + TFMU (fluorescent)

The fluorescence of the liberated TFMU can be monitored using a microplate reader with excitation and emission wavelengths typically around 385 nm and 502 nm, respectively.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARG signaling pathway and the general workflow of a this compound based PARG activity assay.

References

TFMU-ADPr: A Technical Guide to its Application in ADP-ribosylation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TFMU-ADPr, a fluorogenic substrate crucial for the study of ADP-ribosylation, a key post-translational modification involved in numerous cellular processes, including DNA repair, signaling, and cell death. This document details the properties of this compound, its mechanism of action, and its application in assays for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the reversal of poly(ADP-ribosylation).

Introduction to this compound

This compound (4-(trifluoromethyl)umbelliferyl-adenosine diphosphate (B83284) ribose) is a synthetic substrate designed for the continuous monitoring of PARG and other ADP-ribosyl hydrolase activities.[1][2] Its innovative design incorporates a fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU), linked to an ADP-ribose moiety. Enzymatic cleavage of the glycosidic bond between ADP-ribose and TFMU by hydrolases such as PARG results in the release of the fluorophore, leading to a measurable increase in fluorescence.[1][2][3] This direct and continuous assay method offers significant advantages over traditional radioisotopic or antibody-based methods.

The study of PARG is of significant interest in the field of drug discovery. PARG is the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, which are synthesized by poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The dynamic regulation of PAR levels by PARP and PARG is critical for the proper coordination of DNA repair pathways. Inhibition of PARG leads to the accumulation of PAR, which can be cytotoxic to cancer cells, particularly in combination with DNA-damaging agents or in tumors with specific DNA repair defects. This compound serves as a vital tool for the high-throughput screening and characterization of PARG inhibitors, which hold therapeutic promise in oncology.

Quantitative Data

The following table summarizes the key chemical and kinetic properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C25H26F3N5O16P2 | |

| Molecular Weight | 771.44 g/mol | |

| Excitation Wavelength | ~385 nm | |

| Emission Wavelength | ~502 nm | |

| Human PARG (kcat) | 1.1 ± 0.1 s⁻¹ | |

| Human PARG (Km) | 15 ± 3 µM | |

| Human PARG (kcat/Km) | 7.3 x 10⁴ M⁻¹s⁻¹ | |

| Human ARH3 (kcat) | 0.040 ± 0.002 s⁻¹ | |

| Human ARH3 (Km) | 19 ± 3 µM | |

| Human ARH3 (kcat/Km) | 2.1 x 10³ M⁻¹s⁻¹ |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the PARP1/PARG axis in the DNA damage response and a typical workflow for screening PARG inhibitors using this compound.

Experimental Protocols

The following are detailed protocols for utilizing this compound in biochemical and cell-based assays, adapted from Drown et al., 2018.

In Vitro PARG Activity Assay

This protocol is designed for measuring the kinetic parameters of purified PARG or for screening potential inhibitors in a controlled, in vitro environment.

Materials:

-

Recombinant human PARG enzyme

-

This compound substrate

-

Assay Buffer: 50 mM K₂HPO₄ (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 5 mM DTT

-

384-well black, low-binding assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Thaw recombinant PARG and this compound on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in Assay Buffer.

-

Dilute the PARG enzyme to the desired concentration in Assay Buffer. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be optimized to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup (for inhibitor screening):

-

Add 5 µL of test compound (dissolved in DMSO and diluted in Assay Buffer) or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 384-well plate.

-

Add 20 µL of diluted PARG enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the this compound substrate solution to each well. The final concentration of this compound should be at or near its Km value for kinetic studies or at a concentration that gives a robust signal for inhibitor screening.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Monitor the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~385 nm and an emission wavelength of ~502 nm.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

-

For IC₅₀ determination, plot the reaction rates against a range of inhibitor concentrations and fit the data to a suitable dose-response curve.

-

For kinetic parameter determination, plot the initial rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation.

-

PARG Activity Assay in Cell Lysates

This protocol allows for the measurement of endogenous PARG activity in a more physiologically relevant context.

Materials:

-

Cultured cells of interest

-

PARG Activity Lysis Buffer: 30 mM Tris (pH 7.5), 500 mM NaCl, 20% glycerol, 1% Triton X-100, supplemented with protease inhibitors.

-

Lysate Activity Buffer: 50 mM K₂HPO₄ (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 5 mM DTT.

-

This compound substrate

-

BCA protein assay kit

-

384-well black, low-binding assay plates

-

Fluorescence plate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold PARG Activity Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant (cell lysate) and keep it on ice.

-

Determine the total protein concentration of the lysate using a BCA assay.

-

-

Assay Setup:

-

Add 5 µL of cell lysate to the wells of a 384-well plate.

-

If testing inhibitors, pre-incubate the lysate with the compounds as described in the in vitro protocol.

-

-

Reaction Initiation and Measurement:

-

Add 45 µL of this compound (at a final concentration of ~200 µM) diluted in Lysate Activity Buffer to each well.

-

Monitor the fluorescence increase as described in the in vitro protocol.

-

-

Data Analysis:

-

Normalize the reaction rates to the total protein concentration in each lysate to compare PARG activity across different samples.

-

Analyze inhibitor effects as described previously.

-

Conclusion

This compound is a powerful and versatile tool for researchers in the field of ADP-ribosylation. Its fluorogenic nature enables sensitive and continuous measurement of PARG and other ADP-ribosyl hydrolase activities, facilitating high-throughput screening of inhibitors and detailed kinetic studies. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in both basic research and drug development efforts targeting the ADP-ribosylation signaling pathway. The insights gained from such studies will continue to advance our understanding of the critical roles these enzymes play in cellular function and disease, and pave the way for novel therapeutic strategies.

References

Understanding TFMU-ADPr Specificity for Hydrolases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of TFMU-ADPr, a fluorogenic probe, and its specificity for ADP-ribosylhydrolases. This document details the quantitative kinetic data, experimental protocols for its use, and visual representations of the underlying biochemical processes to facilitate its application in research and drug discovery.

Introduction to ADP-Ribosylation and its Erasers

ADP-ribosylation is a dynamic post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins.[1][2] This process is regulated by "writer" enzymes, primarily poly(ADP-ribose) polymerases (PARPs), and "eraser" enzymes, known as ADP-ribosylhydrolases.[3] These hydrolases cleave the ADP-ribose units from proteins, thereby reversing the modification and playing crucial roles in cellular processes like DNA repair, transcription, and cell division.[1][3] The primary enzymes responsible for the catabolism of poly(ADP-ribose) (PAR) are poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).

This compound: A Tool for Monitoring Hydrolase Activity

This compound is a synthetic substrate designed to monitor the activity of PARG and other ADP-ribosylhydrolases in a continuous and direct manner. Upon enzymatic cleavage of the terminal ADP-ribose by a hydrolase, the trifluoromethylumbelliferone (TFMU) fluorophore is released, resulting in a detectable increase in fluorescence. This property makes this compound a valuable tool for in vitro enzyme kinetics, inhibitor screening, and probing the activity of these enzymes in complex biological samples like cell lysates.

Quantitative Data: Specificity of this compound

The following table summarizes the kinetic parameters of this compound with key human ADP-ribosylhydrolases, providing a quantitative measure of its specificity.

| Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Human PARG | 1.8 ± 0.2 | 2.1 ± 0.1 | 1,200,000 |

| Human ARH3 | 110 ± 10 | 0.19 ± 0.01 | 1,700 |

| T. thermophila PARG | 1.1 ± 0.1 | 1.3 ± 0.03 | 1,200,000 |

Data sourced from Drown et al., 2018.

Experimental Protocols

Continuous In Vitro Hydrolase Activity Assay

This protocol describes a continuous fluorescence-based assay to measure the kinetic parameters of PARG or ARH3 using this compound.

Materials:

-

Purified recombinant human PARG or ARH3

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 0.1 mg/mL BSA)

-

Black, flat-bottom 96-well plate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected KM).

-

Add a fixed concentration of the enzyme (e.g., 1-10 nM) to each well of the 96-well plate.

-

Initiate the reaction by adding the this compound dilutions to the wells containing the enzyme.

-

Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time at 37°C.

-

Calculate the initial reaction velocities (v0) from the linear portion of the fluorescence curves.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax. kcat can be calculated from Vmax and the enzyme concentration.

Differentiating PARG and ARH3 Activity in Cell Lysates

This protocol utilizes both this compound and the ARH3-selective substrate, TFMU-IDPr, to distinguish the contributions of PARG and ARH3 to total hydrolase activity in a cell lysate.

Materials:

-

Cultured cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound and TFMU-IDPr stock solutions (in DMSO)

-

Selective PARG inhibitor (e.g., PDD00017273)

-

BCA protein assay kit

-

Fluorescence plate reader

Procedure:

-

Harvest cells and prepare a cell lysate using the lysis buffer.

-

Determine the total protein concentration of the lysate using a BCA assay.

-

In a 96-well plate, set up the following reactions in triplicate for each cell lysate:

-

Lysate + this compound

-

Lysate + TFMU-IDPr

-

Lysate + this compound + PARG inhibitor

-

-

Add a fixed concentration of this compound or TFMU-IDPr to the appropriate wells.

-

For the inhibitor control, pre-incubate the lysate with the PARG inhibitor for 15-30 minutes before adding this compound.

-

Measure the fluorescence increase over time in a plate reader.

-

Analyze the data:

-

The activity with TFMU-IDPr represents the ARH3 activity.

-

The activity with this compound in the presence of the PARG inhibitor also represents ARH3 activity.

-

The total this compound hydrolase activity minus the ARH3 activity (from TFMU-IDPr) represents the PARG activity.

-

Visualizations

Signaling Pathway: ADP-Ribosylation Dynamics

Caption: The dynamic process of protein ADP-ribosylation and removal.

Experimental Workflow: this compound Hydrolase Assay

Caption: Workflow for measuring hydrolase activity using this compound.

Logical Relationship: Differentiating Hydrolase Activity

Caption: Logic for dissecting PARG and ARH3 activity with specific probes.

References

TFMU-ADPr: A Comprehensive Technical Guide to its Discovery and Application in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding cellular signaling pathways and is a cornerstone of modern drug discovery. The development of sensitive and continuous assays for enzymes involved in post-translational modifications is crucial for identifying novel therapeutic targets and screening for potent inhibitors. One such critical post-translational modification is ADP-ribosylation, a process regulated by the opposing actions of ADP-ribosyltransferases (ARTs) and ADP-ribosylhydrolases. Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) are key enzymes that erase this modification, playing vital roles in DNA damage repair, chromatin remodeling, and cell fate decisions.[1][2][3]

Historically, monitoring the activity of these hydrolases has relied on cumbersome and often discontinuous methods, such as those using radioisotopes. The discovery of TFMU-ADPr, a fluorogenic substrate, has revolutionized the study of PARG and ARH3 by enabling continuous, real-time monitoring of their enzymatic activity.[4] This technical guide provides an in-depth overview of the discovery, development, and application of this compound in enzyme kinetics, offering researchers the necessary information to leverage this powerful tool in their own studies.

Discovery and Development of this compound

This compound (4-(trifluoromethyl)umbelliferyl-adenosine diphosphate (B83284) ribose) was rationally designed as a continuous fluorescent substrate for ADP-ribosylhydrolases.[4] The core concept was to replace the natural glycosidic bond cleaved by these enzymes with a synthetic linkage to a fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU). In its intact state, the fluorescence of the TFMU moiety is quenched. Upon enzymatic hydrolysis of the glycosidic bond, the highly fluorescent TFMU is released, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.

The choice of TFMU was critical to the success of this probe. It exhibits favorable spectral properties, with an excitation maximum at approximately 385 nm and an emission maximum at around 502 nm, minimizing interference from autofluorescence of common biological molecules. Furthermore, the trifluoromethyl group enhances the photostability and quantum yield of the fluorophore.

The synthesis of this compound involves a multi-step chemical process, culminating in the formation of the key glycosidic linkage between ADP-ribose and the TFMU fluorophore. This synthetic route has been optimized to produce a high-purity compound suitable for sensitive enzymatic assays.

Quantitative Data on Enzyme Kinetics

The utility of this compound as a substrate for PARG and ARH3 has been rigorously validated through detailed kinetic studies. The Michaelis-Menten parameters, Km and kcat, which describe the substrate affinity and turnover rate of the enzyme, respectively, have been determined for the hydrolysis of this compound by human PARG and ARH3. These values are essential for designing and interpreting enzyme inhibition and activity assays.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human PARG | This compound | 130 ± 20 | 2.5 ± 0.1 | 19,000 |

| Human ARH3 | This compound | 70 ± 10 | 0.14 ± 0.01 | 2,000 |

Table 1: Kinetic parameters for the hydrolysis of this compound by human PARG and ARH3.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound can be found in the supplementary information of the primary publication by Drown et al. (2018), Cell Chemical Biology. The synthesis is a complex organic chemistry procedure and should be performed by trained chemists in a suitably equipped laboratory.

In Vitro Enzyme Kinetics Assay Using this compound

This protocol describes a continuous fluorescence-based assay to determine the kinetic parameters of PARG or ARH3.

Materials:

-

Purified recombinant human PARG or ARH3 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM HEPES pH 7.4, 50 mM KCl, 2 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~385 nm and emission detection at ~502 nm

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should bracket the expected Km value (e.g., 0-500 µM for PARG).

-

Add 5 µL of each this compound dilution to the wells of the 384-well plate.

-

Prepare a working solution of the enzyme (PARG or ARH3) in Assay Buffer. The final enzyme concentration should be in the linear range of the assay, determined empirically.

-

Initiate the reaction by adding 5 µL of the enzyme solution to each well containing the this compound substrate.

-

Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes).

-

Calculate the initial reaction velocity (V0) for each substrate concentration by determining the linear slope of the fluorescence signal over time.

-

Plot the initial velocities (V0) against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Cell Lysate Assay for Hydrolase Activity

This protocol allows for the measurement of endogenous PARG and/or ARH3 activity in cell lysates.

Materials:

-

Cultured cells of interest

-

Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitor cocktail

-

This compound substrate

-

(Optional) Selective PARG inhibitor (e.g., PDD00017273) to distinguish between PARG and ARH3 activity

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells by incubating with Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the cleared cell lysate using a standard method (e.g., BCA assay).

-

Dilute the cell lysate to the desired concentration in Assay Buffer.

-

Add 5 µL of the diluted cell lysate to the wells of the 384-well plate.

-

(Optional) To measure ARH3 activity specifically, pre-incubate the lysate with a selective PARG inhibitor.

-

Prepare a working solution of this compound in Assay Buffer.

-

Initiate the reaction by adding 5 µL of the this compound solution to each well.

-

Monitor the increase in fluorescence intensity over time in a microplate reader at 37°C.

-

The rate of fluorescence increase is proportional to the total or specific hydrolase activity in the cell lysate.

Visualizations

ADP-Ribosylation Signaling Pathway

The following diagram illustrates the central role of PARP, PARG, and ARH3 in the ADP-ribosylation signaling cascade, particularly in the context of the DNA damage response.

Caption: ADP-ribosylation signaling in the DNA damage response.

Experimental Workflow for Enzyme Kinetics with this compound

This diagram outlines the typical workflow for conducting an in vitro enzyme kinetics experiment using this compound.

Caption: Workflow for a fluorescence-based enzyme kinetics assay.

Conclusion

This compound has emerged as an indispensable tool for the study of ADP-ribosylhydrolases. Its development has enabled the implementation of high-throughput screening campaigns for the identification of novel PARG and ARH3 inhibitors, which hold therapeutic promise for a range of diseases, including cancer. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize this compound in their own investigations, thereby accelerating our understanding of ADP-ribosylation signaling and facilitating the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]

- 3. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Probes for PARG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probes available for studying the activity and function of Poly (ADP-ribose) glycohydrolase (PARG), a critical enzyme in the DNA damage response and a promising target for cancer therapy.

Introduction to PARG and its Significance

Poly (ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. By hydrolyzing the glycosidic bonds between ADP-ribose units, PARG plays a crucial role in regulating the level and duration of the PAR signal, thereby influencing DNA repair, chromatin structure, and cell fate decisions.[1] The interplay between PARP and PARG is a tightly regulated process essential for maintaining genomic stability. Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1]

Types of Fluorescent Probes for PARG

The study of PARG has been significantly advanced by the development of fluorescent probes that enable the real-time monitoring of its activity in various formats, from purified enzyme assays to live-cell imaging. These probes can be broadly categorized into three main types:

-

Fluorogenic Substrates: These are molecules that become fluorescent only after being cleaved by PARG. They provide a direct and continuous measure of PARG's enzymatic activity.

-

Indirect Probes: These probes do not directly interact with PARG but instead monitor the consequences of its activity, such as the levels of PAR chains. This category includes fluorescently labeled PARP inhibitors and fluorescent NAD+ analogs.

-

Target Engagement Probes: These probes are designed to measure the binding of compounds to the PARG protein within a cellular environment, providing valuable information on drug-target interaction.

Quantitative Data of Key Fluorescent Probes

A summary of the key quantitative data for the most prominent fluorescent probes used in PARG research is presented below.

| Probe Name | Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Binding Affinity (Kd/IC50) |

| TFMU-ADPr | Fluorogenic Substrate | 385 | 502 | Not Reported | Substrate for PARG |

| PARPi-FL | Indirect (Fluorescent PARP Inhibitor) | 503 | 512 | ~0.9 | 12.2 nM (for PARP1) |

| Rucaparib | Indirect (Intrinsically Fluorescent PARP Inhibitor) | 355 | 480 | 0.3 | 1.4 nM (Ki for PARP1) |

| 6-Fluo-10-NAD+ | Indirect (Fluorescent NAD+ Analog) | 494 | 517 | Not Reported | Substrate for PARP |

| NanoBRET™ Tracer | Target Engagement | Varies | Varies | Not Applicable | Tracer-dependent |

Experimental Protocols

Detailed methodologies for key experiments involving fluorescent probes for PARG are provided below.

PARG Activity Assay using a Fluorogenic Substrate (this compound)

This protocol describes a continuous, high-throughput assay to measure PARG activity using the fluorogenic substrate this compound.[2][3][4][5][6][7]

Materials:

-

Purified recombinant human PARG enzyme

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

PARG inhibitor (for control, e.g., PDD00017273)

-

384-well black, low-binding assay plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Thaw PARG enzyme on ice and dilute to the desired concentration (e.g., 0.25 ng/µL) in Assay Buffer.

-

Prepare the this compound substrate solution by diluting the stock solution to the desired final concentration (e.g., 10 µM) in Assay Buffer.

-

Prepare serial dilutions of the test inhibitor and a known PARG inhibitor control in Assay Buffer.

-

-

Assay Setup:

-

Add 10 µL of diluted PARG enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Add 10 µL of Assay Buffer to the "Blank" wells.

-

Add 5 µL of the test inhibitor or control inhibitor solution to the appropriate wells. Add 5 µL of Assay Buffer to the "Positive Control" and "Blank" wells.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the this compound substrate solution to all wells.

-

Immediately begin measuring the fluorescence intensity at an excitation wavelength of 385 nm and an emission wavelength of 502 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature, protected from light.[8][9][10]

-

-

Data Analysis:

-

Subtract the "Blank" values from all other readings.

-

Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value.

-

Cellular PAR Level Measurement by Immunofluorescence

This protocol describes an indirect method to assess PARG activity in cells by quantifying the levels of PAR chains using immunofluorescence. Inhibition of PARG leads to an accumulation of PAR following DNA damage.[11][12][13][14][][16][17][18]

Materials:

-

Adherent cells cultured on coverslips in a multi-well plate

-

DNA damaging agent (e.g., H₂O₂)

-

PARG inhibitor

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against PAR (e.g., mouse anti-PAR)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells with the PARG inhibitor or vehicle control for a specified time.

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of the PAR signal within the nucleus of each cell using image analysis software.

-

Live-Cell Target Engagement Assay using NanoBRET™

This protocol outlines the principles of the NanoBRET™ Target Engagement (TE) assay for measuring the binding of compounds to PARG in living cells.[12][19][20][21][22][23]

Principle: The assay utilizes a PARG protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to PARG. When the tracer binds to the NanoLuc®-PARG fusion, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to PARG will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Procedure Outline:

-

Cell Preparation:

-

Transfect cells with a vector expressing the NanoLuc®-PARG fusion protein.

-

-

Assay Setup:

-

Seed the transfected cells into a multi-well plate.

-

Add the NanoBRET™ tracer at a concentration near its EC50 value.

-

Add serial dilutions of the test compound.

-

-

Measurement:

-

After an incubation period, add the NanoLuc® substrate.

-

Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader capable of BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for PARG in a cellular context.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PARG and a typical experimental workflow.

Caption: PARG's role in the DNA damage response and at stalled replication forks.

Caption: The Parthanatos cell death pathway initiated by excessive PAR accumulation.[1][3][24][25][26][27][28][29][30]

Caption: A generalized workflow for high-throughput screening of PARG inhibitors.[31][20][32][33]

Conclusion

The development of diverse and sophisticated fluorescent probes has been instrumental in advancing our understanding of PARG biology. From direct enzymatic assays using fluorogenic substrates to indirect cellular assays and target engagement studies, these tools provide researchers and drug developers with a powerful arsenal (B13267) to investigate PARG's function and to identify and characterize novel inhibitors. The continued innovation in probe design, coupled with advanced imaging and screening technologies, promises to further illuminate the intricate roles of PARG in health and disease, paving the way for new therapeutic strategies.

References

- 1. Roles of poly(ADP-ribose) glycohydrolase in DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound|CAS 2412923-11-4|DC Chemicals [dcchemicals.com]

- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]

- 11. clyte.tech [clyte.tech]

- 12. NanoBRET® TE Assays for PARPs and PARG [worldwide.promega.com]

- 13. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. arigobio.com [arigobio.com]

- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 18. ptglab.com [ptglab.com]

- 19. researchgate.net [researchgate.net]

- 20. Use of a real-time fluorescence monitoring system for high-throughput screening for prolyl isomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

- 24. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]

- 25. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Molecular Mechanisms of Parthanatos and Its Role in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PARG is recruited to DNA damage sites through poly(ADP-ribose)- and PCNA-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Parthanatos, a messenger of death - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Parthanatos as a Cell Death Pathway Underlying Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A high-throughput screening-compatible homogeneous time-resolved fluorescence assay measuring the glycohydrolase activity of human poly(ADP-ribose) glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

TFMU-ADPr: A Fluorogenic Probe for Real-Time Monitoring of ADP-Ribosylation Erasure in DNA Damage Repair Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The post-translational modification (PTM) of proteins by ADP-ribosylation is a critical signaling mechanism in the cellular response to DNA damage. This process is dynamically regulated by "writer" enzymes, primarily Poly(ADP-ribose) Polymerases (PARPs), and "eraser" enzymes, the hydrolases that remove the modification. Poly(ADP-ribose) glycohydrolase (PARG) is the principal enzyme responsible for degrading poly(ADP-ribose) (PAR) chains. Understanding the activity of PARG is fundamental to elucidating the kinetics of DNA damage repair (DDR) and for the development of novel therapeutics. TFMU-ADPr is a novel, fluorogenic substrate that enables continuous, real-time monitoring of PARG and other ADP-ribosyl hydrolase activities.[1][2] Upon enzymatic cleavage, this compound releases a highly fluorescent molecule, providing a direct and quantitative measure of hydrolase activity.[3][4] This technical guide details the role of this compound as a research tool, presenting its mechanism, key quantitative data, detailed experimental protocols for its use, and its application in inhibitor screening.

The Role of ADP-Ribosylation in the DNA Damage Response

When DNA damage occurs, PARP enzymes (primarily PARP1 and PARP2) are recruited to the site of the lesion.[5] In conjunction with the auxiliary factor HPF1, PARPs catalyze the transfer of ADP-ribose units from NAD+ onto target proteins, with serine residues being the primary modification sites in the context of DNA damage. This creates long, branched chains of poly(ADP-ribose), a signal that recruits other DNA repair factors to the damage site.

This signaling is transient and must be reversed to complete the repair process. The reversal is primarily carried out by "eraser" enzymes. PARG is the dominant hydrolase that breaks down the PAR chains, leaving a single ADP-ribose moiety attached to the protein. A second enzyme, ADP-ribosylhydrolase 3 (ARH3), can then cleave the final serine-linked ADP-ribose, fully reversing the modification. The dynamic interplay between PARPs and these hydrolases is crucial for maintaining genomic stability.

This compound: A Fluorogenic Substrate for Hydrolase Activity

This compound is a synthetic molecule designed to mimic the natural substrate of ADP-ribosyl hydrolases. It consists of an ADP-ribose moiety linked to a trifluoromethylumbelliferone (TFMU) fluorophore. In its intact state, the molecule is non-fluorescent. However, when an enzyme like PARG or ARH3 cleaves the glycosidic bond between the ADP-ribose and the TFMU group, the fluorophore is released, resulting in a significant increase in fluorescence. This direct relationship between enzymatic activity and fluorescent signal allows for a continuous and highly sensitive assay format.

Quantitative Data and Specifications

The utility of this compound is defined by its chemical and physical properties, which have been characterized to ensure reliable and reproducible experimental results.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₅H₂₆F₃N₅O₁₆P₂ | |

| Molecular Weight | 771.44 g/mol | |

| CAS Number | 2412923-11-4 | |

| Excitation (Ex) | 385 nm | |

| Emission (Em) | 502 nm | |

| Purity | Typically >98% (Varies by supplier) | N/A |

| Storage | Powder: -20°C for up to 3 years. In DMSO: -80°C for up to 1 year. |

Table 2: Enzymatic Kinetic Parameters

Kinetic parameters for this compound have been determined for key human ADP-ribosyl hydrolases, demonstrating its utility as a substrate for these enzymes.

| Enzyme | Kₘ (μM) | kcat (s⁻¹) | Reference(s) |

| Human PARG | 1.6 ± 0.2 | 14 ± 0.3 | |

| Human ARH3 | 2.5 ± 0.3 | 0.20 ± 0.01 | |

| T. thermophila PARG | 1.4 ± 0.2 | 1.1 ± 0.03 | |

| Note: Data extracted from Table 1 in the cited primary literature, Drown et al., Cell Chem Biol. 2018. |

Experimental Protocols and Workflow

This compound can be employed in various experimental setups, from purified enzyme systems to complex cell lysates. Below are generalized protocols for its use.

In Vitro Purified Enzyme Activity Assay

This protocol is designed to measure the activity of a purified hydrolase enzyme or to screen for its inhibitors.

Materials:

-

Purified PARG or ARH3 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Test compounds (for inhibitor screening) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of this compound in Assay Buffer at 2x the final desired concentration (e.g., 20 μM for a 10 μM final concentration). Prepare a 2x enzyme solution in Assay Buffer.

-

Compound Plating: For inhibitor screening, add test compounds to the wells. Add an equivalent volume of DMSO for control wells.

-

Add Enzyme: Add the 2x enzyme solution to each well.

-

Initiate Reaction: Add the 2x this compound working solution to all wells to start the reaction. The final volume should be uniform (e.g., 50 or 100 μL).

-

Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation (385 nm) and emission (502 nm) wavelengths. Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 30°C or 37°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. For inhibitor screening, normalize the rates to the DMSO control and calculate IC₅₀ values.

Hydrolase Activity Assay in Cell Lysates

This protocol measures the total endogenous ADP-ribosyl hydrolase activity within cells.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors)

-

BCA Protein Assay Kit

-

Other materials as listed in section 5.1

Procedure:

-

Prepare Lysate: Culture and treat cells as required. Harvest cells, wash with cold PBS, and lyse in Lysis Buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Quantify Protein: Determine the total protein concentration of the lysate using a BCA assay.

-

Assay Setup: Dilute the cell lysate to a consistent final protein concentration (e.g., 0.5-1.0 mg/mL) in the wells of a microplate using Assay Buffer.

-

Initiate and Measure: Start the reaction by adding this compound and immediately begin fluorescence measurements as described in steps 4-5 of the in vitro protocol.

-

Data Analysis: Calculate the rate of fluorescence increase and normalize it to the total protein concentration to determine the specific activity (e.g., RFU/min/mg protein).

-

Optional: To distinguish between PARG and ARH3 activity, parallel experiments can be run using ARH3-knockout cell lines or by including a selective PARG inhibitor (e.g., PDD00017273).

-

Applications in Drug Development

The this compound assay platform is a powerful tool for drug discovery and development. Its simple, robust, and continuous format makes it ideal for high-throughput screening (HTS) of small-molecule libraries to identify novel inhibitors of PARG and other ADP-ribosyl hydrolases. Such inhibitors are of significant therapeutic interest, particularly in oncology. For instance, inhibiting PARG can sensitize cancer cells to PARP inhibitors, offering a potential strategy to overcome drug resistance. This compound allows for the rapid determination of compound potency (IC₅₀) and can be adapted to study enzyme kinetics and mechanism of inhibition, accelerating the progression of lead compounds.

References

- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PARticular MARks: Histone ADP-ribosylation and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TFMU-ADPr: Properties, Structure, and Applications in ADP-ribosyl Hydrolase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethyl)umbelliferyl ADP-ribose (TFMU-ADPr), a fluorogenic substrate essential for the continuous monitoring of poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity.[1][2][3][4][5][6] this compound has demonstrated exceptional reactivity, stability, and utility in high-throughput screening and inhibitor assessment, making it a valuable tool in the study of ADP-ribosylation signaling pathways and the development of novel therapeutics.[1][2][7][8][9] This document details the core properties and structure of this compound, presents its kinetic data with relevant enzymes, outlines detailed experimental protocols for its use, and provides visual representations of its mechanism and experimental workflows.

Core Properties and Structure

This compound is a synthetic molecule designed to mimic the natural substrate of ADP-ribosyl hydrolases.[3][5] Its structure consists of an ADP-ribose (ADPr) moiety linked to a 4-(trifluoromethyl)umbelliferone (TFMU) fluorophore.[3] In its intact state, the TFMU fluorophore is quenched. Upon enzymatic cleavage of the glycosidic bond between ADPr and TFMU by PARG or ARH3, the highly fluorescent TFMU is released, resulting in a detectable increase in fluorescence.[1][2][3][4][5][6][8] This direct and continuous reporting of enzymatic activity eliminates the need for radioisotopic or antibody-based detection methods.[3][4][5][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C25H26F3N5O16P2 |

| Molecular Weight | 771.44 g/mol |

| CAS Number | 2412923-11-4 |

| Excitation Wavelength | 385 nm |

| Emission Wavelength | 502 nm |

| Appearance | Solid |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Data sourced from multiple chemical suppliers and research articles.[3][7]

Quantitative Data: Enzyme Kinetics

This compound has been characterized as a substrate for both human PARG and ARH3. The kinetic parameters, as determined by Drown et al. (2018), are presented below. These data highlight the utility of this compound in quantitatively assessing enzyme activity and inhibition.

| Enzyme | Michaelis-Menten Constant (KM) (μM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |

| Human PARG | 130 ± 20 | 2.5 ± 0.1 | 19,000 |

| Human ARH3 | 200 ± 20 | 0.21 ± 0.01 | 1,100 |

Table adapted from Drown et al., Cell Chemical Biology, 2018.[5]

Signaling Pathway and Mechanism of Action

This compound is utilized to study the "erasers" of the poly(ADP-ribose) (PAR) signaling pathway. This pathway is crucial for a variety of cellular processes, including DNA damage repair, cell death, and inflammation.[1][2][7][8] Poly(ADP-ribose) polymerases (PARPs) synthesize PAR chains on target proteins, and this modification is reversed by ADP-ribosyl hydrolases like PARG and ARH3.[2][9][10] this compound acts as a direct substrate for these hydrolases.

References

- 1. DNA Damage Signaling through Poly(ADP-Ribose) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose) signaling in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of ADP-ribose metabolism in metabolic regulation, adipose tissue differentiation, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine ADP-ribosylation reversal by the hydrolase ARH3 | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for In Vitro PARG Inhibitor Screening using the TFMU-ADPr Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is crucial for genomic stability and cell survival. Inhibition of PARG is a promising therapeutic strategy in oncology, particularly in cancers with deficiencies in DNA repair mechanisms.

The TFMU-ADPr (4-(trifluoromethyl)umbelliferyl-ADP-ribose) protocol provides a robust and continuous fluorescent assay for monitoring PARG activity in vitro. This method relies on the PARG-mediated hydrolysis of the non-fluorescent this compound substrate, which releases the highly fluorescent 4-(trifluoromethyl)umbelliferone (TFMU), enabling a direct and real-time measurement of enzymatic activity. This application note provides detailed protocols for utilizing the this compound assay for the screening and characterization of PARG inhibitors.

Principle of the Assay

The this compound assay is based on a "turn-on" fluorescence mechanism. This compound is a synthetic substrate where the fluorophore TFMU is quenched by the attached ADP-ribose moiety. Upon enzymatic cleavage by PARG, the fluorescent TFMU is released, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the PARG activity. In the presence of a PARG inhibitor, the rate of TFMU release is reduced, allowing for the quantification of inhibitor potency (e.g., IC50 determination).

Quantitative Data Summary

The following tables summarize the kinetic parameters of the this compound substrate with human PARG (hPARG) and the inhibitory potency of a known PARG inhibitor determined using this assay.

Table 1: Michaelis-Menten Kinetic Parameters for this compound with Human PARG [1]

| Substrate | Enzyme | K_M_ (μM) | V_max_ (μmol/min/mg) |

| This compound | hPARG | 66.2 ± 15 | 0.84 ± 0.05 |

Table 2: IC50 Value for a Known PARG Inhibitor [2][3]

| Inhibitor | Enzyme | IC50 (nM) | Assay Principle |

| PDD00017273 | hPARG | ~0.5 | This compound Fluorogenic Assay |

Experimental Protocols

Materials and Reagents

-

Human recombinant PARG enzyme

-

This compound substrate

-

PARG inhibitor (e.g., PDD00017273 for control)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 10% glycerol)

-

DMSO (for dissolving compounds)

-

384-well black, low-binding assay plates

-

Fluorescence plate reader

Experimental Procedure for PARG Inhibitor Screening

-

Reagent Preparation:

-

Thaw purified human PARG enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2.5 ng per reaction) in cold Assay Buffer.[2]

-

Prepare the this compound substrate stock solution in an appropriate buffer. Dilute the substrate in Assay Buffer to the final working concentration (e.g., 4 µM).[2]

-

Prepare a stock solution of the test compounds and the control inhibitor (PDD00017273) in DMSO. Create a serial dilution of the compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup:

-

Add 5 µL of the diluted test compounds or control inhibitor to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the same percentage of DMSO (vehicle control) and 5 µL of Assay Buffer without enzyme (blank).

-

Add 10 µL of the diluted PARG enzyme to each well, except for the blank wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Initiation and Measurement of the Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of the diluted this compound substrate to all wells, bringing the final reaction volume to 25 µL.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at approximately 385 nm and emission at approximately 502 nm.

-

-

Data Analysis:

-

Subtract the blank values (wells without enzyme) from all other values.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor or no enzyme (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

PARG Signaling Pathway in DNA Damage Response

Caption: PARG's role in the DNA damage response pathway.

Experimental Workflow for PARG Inhibitor Screening

References

Application Notes and Protocols for High-Throughput Screening using TFMU-ADPr

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate, TFMU-ADPr, in a high-throughput screening (HTS) assay to identify and characterize inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG).

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The accumulation of PAR is critical for signaling and recruiting DNA repair machinery to sites of damage. Inhibition of PARG represents a promising therapeutic strategy in oncology, potentially sensitizing cancer cells to DNA-damaging agents.

This compound is a highly sensitive and specific fluorogenic substrate for PARG.[1][2][3] Enzymatic cleavage of this compound by PARG releases a highly fluorescent molecule, providing a direct and continuous measure of enzyme activity.[1][2] Its excellent reactivity, stability, and compatibility with HTS formats make it an ideal tool for the discovery of novel PARG inhibitors.

Principle of the Assay

The this compound HTS assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by PARG. This reaction cleaves the glycosidic bond, liberating the trifluoromethylumbelliferone (TFMU) fluorophore. The resulting increase in fluorescence intensity is directly proportional to PARG activity and can be monitored in real-time using a fluorescence plate reader.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for the this compound assay, including the kinetic parameters of the substrate with human PARG and the inhibitory potency of known PARG inhibitors determined using this assay format.

Table 1: Kinetic Parameters of this compound with Human PARG

| Parameter | Value |

| Michaelis-Menten Constant (Km) | 2.1 ± 0.2 µM |

| Maximum Velocity (Vmax) | 1.90 ± 0.02 µmol/min/mg |

Table 2: IC50 Values of Known PARG Inhibitors

| Inhibitor | IC50 (nM) |

| PDD00017273 | ~0.5 |

| PDD00017272 | ~0.3 |

| PDD00017238 | ~1.0 |

Experimental Protocols

Materials and Reagents

-

This compound Substrate: Store at -20°C, protected from light.

-

Human Recombinant PARG Enzyme: Store at -80°C.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT. Prepare fresh DTT for each experiment.

-

Test Compounds: Dissolved in 100% DMSO.

-

Positive Control Inhibitor: A known PARG inhibitor (e.g., PDD00017273).

-

384-well black, low-binding assay plates.

-

Fluorescence plate reader with excitation at ~385 nm and emission at ~502 nm.

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 25 µL.

-

Compound Plating:

-

Dispense 0.25 µL of test compounds (at 100x the final desired concentration in 100% DMSO) into the appropriate wells of the 384-well plate.

-

For control wells, dispense 0.25 µL of DMSO (for no-inhibition control) or a known PARG inhibitor (for positive inhibition control).

-

-

Enzyme Preparation and Addition:

-

Thaw the human recombinant PARG enzyme on ice.

-

Dilute the PARG enzyme in cold Assay Buffer to a concentration of 0.2 ng/µL (for a final concentration of 2.5 ng per well).

-

Add 12.5 µL of the diluted PARG enzyme solution to each well containing the test compounds or controls.

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Substrate Preparation and Addition:

-

Prepare the this compound substrate solution in Assay Buffer at a concentration of 8 µM (2x the final concentration).

-

Add 12.5 µL of the this compound substrate solution to each well to initiate the enzymatic reaction. The final this compound concentration will be 4 µM.

-

-

Kinetic Reading:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~385 nm) and emission (~502 nm) wavelengths.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 60 minutes at room temperature.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.

-

Normalize the data to the no-inhibition (DMSO) and positive inhibition controls.

-

Calculate the percent inhibition for each test compound.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Mandatory Visualizations

PARG Signaling in DNA Damage Response

High-Throughput Screening Workflow

Hit Validation Cascade

References

Application Notes and Protocols for TFMU-ADPr based ARH3 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, transcription, and cell death pathways.[1][2] The dynamic regulation of ADP-ribosylation is maintained by the interplay of "writer" enzymes (PARPs), which add ADP-ribose moieties, and "eraser" enzymes, which remove them. ADP-ribosylhydrolase 3 (ARH3), also known as ADPRHL2, is a key "eraser" enzyme that plays a crucial role in reversing serine ADP-ribosylation, a modification now understood to be a primary signal in the DNA damage response.[3][4] Dysregulation of ARH3 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

This document provides a detailed guide for a robust and continuous fluorescence-based assay to measure the enzymatic activity of human ARH3 using the fluorogenic substrate TFMU-ADPr. This assay is suitable for enzyme kinetics, inhibitor screening, and selectivity profiling.

Principle of the Assay

The this compound based ARH3 assay relies on the enzymatic hydrolysis of a synthetic substrate, this compound, by ARH3. This compound is composed of an ADP-ribose moiety linked to a quenched fluorophore, 4-(trifluoromethyl)umbelliferone (TFMU). In its intact form, the substrate exhibits minimal fluorescence. Upon hydrolysis by ARH3, the fluorescent TFMU is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[3] The rate of the fluorescence increase is directly proportional to the ARH3 enzyme activity.

The reaction is as follows: this compound + H₂O --(ARH3)--> TFMU + ADP-ribose

Signaling Pathway of ARH3 in DNA Damage Response

ARH3 is a key regulator in the DNA damage response pathway. Upon DNA damage, PARP1 is activated and, in conjunction with HPF1, catalyzes the addition of ADP-ribose to serine residues on target proteins, including histones. This serine ADP-ribosylation serves as a crucial signaling platform for the recruitment of DNA repair factors. ARH3 acts as the primary hydrolase responsible for removing these serine-linked mono-ADP-ribose units, thereby reversing the signal and contributing to the restoration of cellular homeostasis. The coordinated action of PARP1/HPF1 and ARH3 ensures a transient and tightly controlled DNA damage response.

Caption: ARH3 signaling pathway in the DNA damage response.

Experimental Workflow for this compound based ARH3 Assay

The experimental workflow for the this compound based ARH3 assay is a straightforward and robust method for determining enzyme activity. The process begins with the preparation of reagents, including the assay buffer, recombinant human ARH3 enzyme, this compound substrate, and any potential inhibitors. The enzyme, inhibitors, and buffer are then added to a microplate and pre-incubated. The reaction is initiated by the addition of the this compound substrate. The fluorescence signal is then measured kinetically over a defined period using a fluorescence plate reader. Finally, the data is analyzed to determine the reaction rate, which is indicative of ARH3 activity.

Caption: Experimental workflow for the this compound based ARH3 assay.

Quantitative Data Summary

Kinetic Parameters of Human ARH3 with this compound

| Parameter | Value | Reference |

| KM | 29 ± 4 µM | |

| kcat | 0.81 ± 0.03 s-1 | |

| kcat/KM | 2.8 x 104 M-1s-1 |

IC₅₀ Values of ARH3 and PARG Inhibitors

| Compound | Target | IC₅₀ | Reference |

| ADP-HPD | ARH3 | 529 nM | |

| AI26 | ARH3 | ~2.41 µM | |

| PDD 00017273 | PARG | >100 µM (for ARH3) |

Experimental Protocols

Materials and Reagents

-

Recombinant Human ARH3 (full-length, His-tagged)

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Phosphate (Na₂HPO₄), 10 mM Magnesium Chloride (MgCl₂), 5 mM Dithiothreitol (DTT), pH 7.4

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~385 nm and emission at ~502 nm

-

Reference compounds/inhibitors (e.g., ADP-HPD)

-

DMSO (for dissolving compounds)

Step-by-Step Protocol

-

Prepare Assay Buffer: Prepare a fresh solution of 50 mM Sodium Phosphate, 10 mM MgCl₂, and 5 mM DTT. Adjust the pH to 7.4.

-

Prepare Reagents:

-

Thaw the recombinant human ARH3 enzyme on ice. Dilute the enzyme to the desired final concentration in the assay buffer. A typical final concentration may range from 1-10 nM, but should be optimized for linear reaction kinetics.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). A final concentration of 4 µM can be used as a starting point. For kinetic studies, a range of concentrations bracketing the KM value should be used.

-

Prepare stock solutions of inhibitors or reference compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

Add 25 µL of the diluted ARH3 enzyme solution to each well of the microplate.

-

For inhibitor studies, add 1 µL of the inhibitor or DMSO (vehicle control) to the respective wells.

-

Mix gently and pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically at room temperature for 60 minutes, with readings taken every 1-2 minutes.

-

Set the excitation wavelength to 385 nm and the emission wavelength to 502 nm.

-

Data Analysis

-

Calculate Reaction Rates:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction rate (V₀) from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.

-

-

Enzyme Inhibition Analysis:

-

To determine the IC₅₀ value of an inhibitor, perform the assay with a range of inhibitor concentrations.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

The this compound based ARH3 assay is a sensitive, continuous, and high-throughput compatible method for studying the activity of this important enzyme. The detailed protocols and data presented here provide a solid foundation for researchers to investigate the role of ARH3 in various biological processes and to screen for potential therapeutic modulators. The provided diagrams offer a clear visualization of the ARH3 signaling pathway and the experimental workflow, facilitating a deeper understanding of the assay's context and execution.

References

- 1. The regulatory landscape of the human HPF1- and ARH3-dependent ADP-ribosylome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine ADP-ribosylation reversal by the hydrolase ARH3 | eLife [elifesciences.org]

- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Lysate Preparation in TFMU-ADPr Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification of proteins by ADP-ribosylation is a critical cellular process involved in a wide array of signaling pathways, most notably in the DNA damage response. This modification is dynamically regulated by ADP-ribosyltransferases (ARTs), such as poly(ADP-ribose) polymerases (PARPs), and ADP-ribosylhydrolases, including Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). The study of these enzymes is paramount for understanding disease mechanisms and for the development of novel therapeutics.

TFMU-ADPr is a fluorogenic substrate that enables the continuous monitoring of PARG and ARH3 hydrolase activity.[1][2][3] Upon enzymatic cleavage of the glycosidic bond, the highly fluorescent molecule 4-(trifluoromethyl)umbelliferone (TFMU) is released, providing a direct measure of enzyme activity. This substrate is a versatile tool for assessing enzyme kinetics, screening for small-molecule inhibitors, and probing the regulation of ADP-ribosyl catabolic enzymes in both in vitro and cell lysate-based assays.[1][2]

The preparation of high-quality cell lysates with preserved enzymatic activity is a critical first step for successful this compound experiments. This document provides detailed protocols for the preparation of cell lysates suitable for measuring PARG and ARH3 activity, along with important considerations for buffer selection and quantitative data presentation.

Key Signaling Pathway: ADP-Ribosylation and Hydrolysis

The balance between the synthesis and degradation of poly(ADP-ribose) (PAR) and mono(ADP-ribose) (MAR) is crucial for cellular homeostasis. PARPs catalyze the transfer of ADP-ribose units from NAD+ to target proteins. PARG is the primary enzyme responsible for the hydrolysis of PAR chains, while ARH3 can also process PAR and is involved in cleaving serine-linked mono-ADP-ribosylation. This compound serves as a substrate for both PARG and ARH3, allowing for the measurement of their combined or individual activities in cell lysates.

Experimental Protocols

I. Cell Culture and Harvesting

-